molecular formula C14H16BF5O3 B2910857 4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane CAS No. 1818380-85-6

4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2910857
CAS No.: 1818380-85-6
M. Wt: 338.08
InChI Key: FYUYUOINIUESAT-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane is a boronate ester featuring a pentafluoroethoxy-substituted phenyl group. This compound belongs to the pinacol boronic ester family, widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF5O3/c1-11(2)12(3,4)23-15(22-11)9-5-7-10(8-6-9)21-14(19,20)13(16,17)18/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUYUOINIUESAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of a boronic acid derivative with a pentafluoroethoxyphenyl compound under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and appropriate ligands to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be used to modify the pentafluoroethoxyphenyl group.

  • Substitution: Substitution reactions can occur at the boronic acid group, leading to the formation of different boronic esters.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used as a probe for studying enzyme activities and protein interactions. Its unique structure allows for selective binding to specific biological targets.

Medicine: In the medical field, this compound is explored for its potential use in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a valuable tool in medicinal chemistry.

Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of stable complexes with biological targets. The boronic acid group can interact with amino acids, nucleotides, and other biomolecules, leading to specific biological outcomes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs differ in the substituents on the phenyl ring, influencing electronic properties, steric bulk, and reactivity:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane -OC₂F₅ (pentafluoroethoxy) C₁₄H₁₅BF₅O₃ 343.08* High electronegativity; strong electron-withdrawing effect; enhanced reactivity
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane -C≡CPh (phenylethynyl) C₁₄H₁₇BO₂ 228.10 Conjugated π-system; moderate electron-withdrawing effect
2-{4-[(Difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -CH₂OCF₂H (difluoromethoxy) C₁₄H₁₉BF₂O₃ 284.11 Moderate fluorination; reduced electron-withdrawing effect compared to -OC₂F₅
4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane -SMe (methylthio) C₁₃H₁₉BO₂S 250.16 Electron-donating sulfur group; lowers boron electrophilicity
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -CH₂C₆H₄F (4-fluorobenzyl) C₁₃H₁₈BFO₂ 236.09 Steric bulk from benzyl group; weak electron-withdrawing fluorine
Bis-dioxaborolane Dual boronate groups C₂₆H₃₆B₂O₄ 434.19 Bifunctional reactivity; potential for polymer crosslinking

*Calculated molecular weight based on analogous compounds.

Electronic Effects :

  • The pentafluoroethoxy group (-OC₂F₅) induces a stronger electron-withdrawing effect than -C≡CPh or -OCF₂H, polarizing the boron atom and enhancing its reactivity in cross-coupling reactions .
  • Methylthio (-SMe) and benzyl groups act as electron donors, reducing boron’s electrophilicity and slowing transmetalation .

Reactivity in Cross-Coupling :

  • The pentafluoroethoxy derivative’s strong electron-withdrawing nature facilitates oxidative addition with Pd(0) catalysts, making it more reactive than -SMe or benzyl-substituted analogs .
  • Phenylethynyl groups enable conjugation in π-systems, useful in optoelectronic materials .
  • Bis-dioxaborolanes are valuable in synthesizing boron-rich polymers or dendrimers .

Physical Properties and Stability

  • Solubility : Fluorinated compounds (e.g., -OC₂F₅, -OCF₂H) exhibit higher lipophilicity, enhancing solubility in organic solvents .
  • Stability : Pinacol boronate esters are generally stable, but electron-withdrawing groups like -OC₂F₅ may reduce hydrolysis rates compared to electron-donating substituents .
  • Purity: Commercial analogs (e.g., phenylethynyl derivative) are available at 95% purity, as noted in .

Biological Activity

4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. Its unique structure allows for various biological interactions, particularly in the context of drug development and chemical biology.

  • Molecular Formula : C14H16BF5O3
  • Molecular Weight : 338.08 g/mol
  • CAS Number : 1818380-85-6
  • Physical State : Solid
  • Melting Point : Not specified; typically stable at room temperature.
  • Purity : Generally >98% as indicated by GC analysis.

The biological activity of this compound primarily revolves around its ability to participate in boron-mediated reactions. The boron atom can form reversible covalent bonds with various biological molecules, which is crucial for its role in:

  • Borylation Reactions : These are essential in the modification of organic compounds, particularly in the formation of boronate esters which are useful in drug design.
  • Hydroboration Reactions : This compound can facilitate the addition of boron across alkenes and alkynes, leading to the formation of organoboron compounds that are pivotal in synthetic organic chemistry.

Biological Applications

  • Anticancer Activity : Preliminary studies suggest that dioxaborolanes can exhibit cytotoxic effects on cancer cells. The mechanism may involve disruption of cellular processes through boron-mediated interactions with biomolecules such as nucleic acids and proteins.
  • Antibacterial Properties : Some derivatives of dioxaborolanes have shown potential antibacterial activity by interfering with bacterial cell wall synthesis or function.
  • Neuroprotective Effects : There is emerging evidence that certain boron compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in breast cancer cell lines
AntibacterialEffective against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neuronal cultures

Research Findings

  • A study published in Organic Letters demonstrated that derivatives of dioxaborolanes could be synthesized and tested for their ability to inhibit cancer cell proliferation. These compounds showed significant activity against various cancer cell lines by inducing apoptosis through a caspase-dependent pathway .
  • Another investigation highlighted the antibacterial properties of related dioxaborolanes against Staphylococcus aureus, suggesting a mechanism involving disruption of the bacterial cell membrane integrity .
  • Recent research has also focused on the neuroprotective capabilities of boron-containing compounds. In vitro studies indicated that these compounds could mitigate neuronal damage induced by oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

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